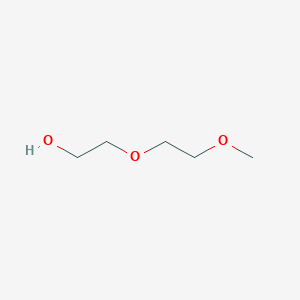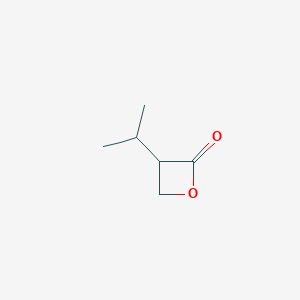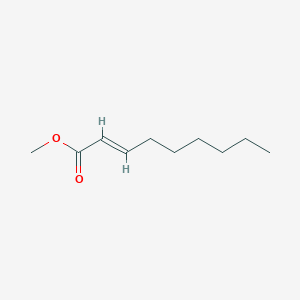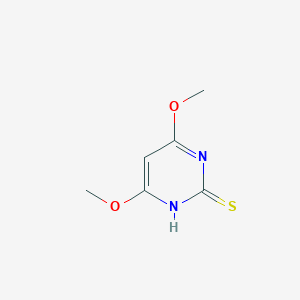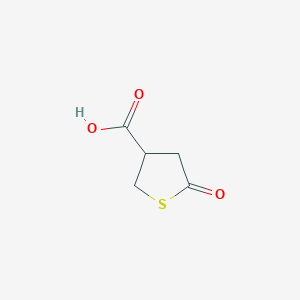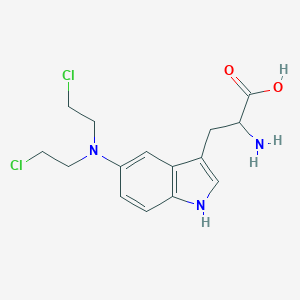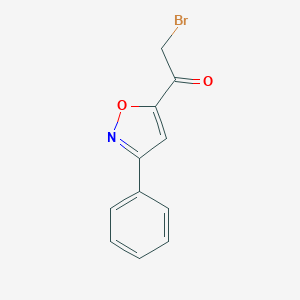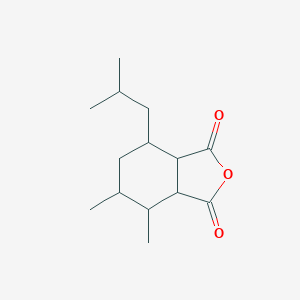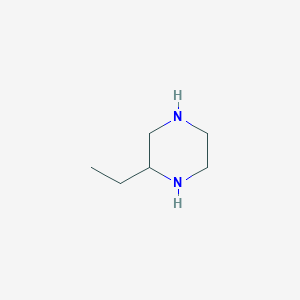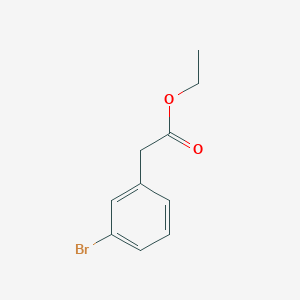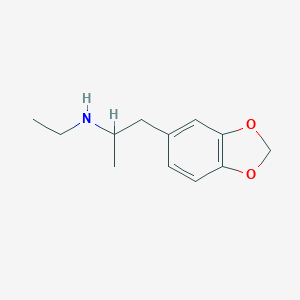
(+/-)-MDEA solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material
Descripción general
Descripción
. Es conocida por sus efectos empatógenos, lo que significa que puede aumentar los sentimientos de empatía y cercanía emocional.
Métodos De Preparación
La metilenodioxetanfetamina se sintetiza típicamente a partir de aceites esenciales como el safrol o el piperonal . La síntesis implica varios pasos, incluida la formación de compuestos intermedios. Un método común implica la reacción de safrol con un agente halogenante para formar un intermedio halogenado, que luego se hace reaccionar con una amina para producir metilenodioxetanfetamina . Las condiciones de reacción a menudo requieren el uso de ácidos o bases fuertes, así como temperaturas controladas para asegurar que se obtenga el producto deseado .
En la producción industrial, la síntesis de metilenodioxetanfetamina puede implicar técnicas y equipos más avanzados para garantizar una alta pureza y rendimiento. Esto puede incluir el uso de reactores automatizados, control preciso de la temperatura y métodos avanzados de purificación como la cromatografía .
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
. Sus efectos empatógenos pueden ayudar a los pacientes a abrirse y participar más profundamente en las sesiones terapéuticas. Además, se ha investigado la metilenodioxetanfetamina por sus efectos sobre el comportamiento social y el procesamiento emocional .
En el campo de la química, la metilenodioxetanfetamina se utiliza como compuesto de referencia en estudios analíticos para desarrollar y validar métodos para detectar y cuantificar sustancias similares . También se utiliza en investigación farmacológica para estudiar los mecanismos de acción de las drogas psicoactivas y sus efectos sobre los sistemas de neurotransmisores .
Mecanismo De Acción
La metilenodioxetanfetamina ejerce sus efectos actuando como un agente liberador de serotonina, norepinefrina y dopamina . Ingresa a las neuronas a través de los transportadores de monoaminas e inhibe el transportador vesicular de monoaminas, lo que lleva a un aumento de las concentraciones de estos neurotransmisores en el citoplasma . Esto da como resultado la liberación de serotonina, norepinefrina y dopamina en la hendidura sináptica, lo que mejora su señalización y produce los efectos empatógenos y estimulantes característicos .
La metilenodioxetanfetamina también actúa como un agonista débil en los receptores de serotonina, particularmente los receptores 5-HT1 y 5-HT2 . Esto contribuye a sus efectos alteradores del estado de ánimo y puede desempeñar un papel en sus posibles aplicaciones terapéuticas .
Comparación Con Compuestos Similares
La metilenodioxetanfetamina a menudo se compara con la metilenodioximetanfetamina (éxtasis) debido a sus similitudes estructurales y efectos farmacológicos relacionados . la metilenodioxetanfetamina generalmente se considera que tiene efectos más suaves y de menor duración en comparación con la metilenodioximetanfetamina . Otros compuestos similares incluyen metilenodioxietanfetamina y metilenodioxipropilamfetamina, que también pertenecen a la clase de anfetaminas sustituidas y comparten propiedades empatógenas similares .
Metilenodioximetanfetamina: Conocida por sus fuertes efectos empatógenos y estimulantes, comúnmente utilizada recreativamente.
Metilenodioxietanfetamina: Un metabolito de la metilenodioximetanfetamina con efectos similares pero menos potentes.
Metilenodioxipropilamfetamina: Otro análogo con propiedades empatógenas, pero con una duración e intensidad de efectos diferentes.
La estructura química única y el perfil farmacológico de la metilenodioxetanfetamina la convierten en un compuesto de interés tanto para la investigación científica como para las posibles aplicaciones terapéuticas .
Propiedades
Número CAS |
14089-52-2 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine |
InChI |
InChI=1S/C12H17NO2/c1-3-13-9(2)6-10-4-5-11-12(7-10)15-8-14-11/h4-5,7,9,13H,3,6,8H2,1-2H3 |
Clave InChI |
PVXVWWANJIWJOO-UHFFFAOYSA-N |
SMILES |
CCNC(C)CC1=CC2=C(C=C1)OCO2 |
SMILES canónico |
CCNC(C)CC1=CC2=C(C=C1)OCO2 |
Key on ui other cas no. |
82801-81-8 |
Pictogramas |
Irritant |
Números CAS relacionados |
82801-81-8 (Parent) 14089-52-2 (parent) 74341-78-9 (hydrochloride) |
Sinónimos |
(+--)-N-ethyl-alpha-methyl-3,4-(methylenedioxy)phenethylamine (R)-3,4-methylenedioxyethylamphetamine (R)-isomer of 3,4-methylenedioxyethamphetamine (R)-methylenedioxyethylamphetamine (R,S)-N-ethyl-3,4-methylenedioxyamphetamine (S)-3,4-methylenedioxyethylamphetamine (S)-isomer of 3,4-methylenedioxyethamphetamine (S)-methylenedioxyethylamphetamine 1,3-benzodioxole-5-ethanamine, N-ethyl-alpha-methyl- 1,3-benzodioxole-5-ethanamine, N-ethyl-alpha-methyl-, hydrochloride (1:1) 3,4-methylenedioxyethamphetamine 3,4-methylenedioxyethylamphetamine 3,4-methylenedioxyethylamphetamine hydrochloride D-3,4-methylenedioxyethylamphetamine EVE (amphetamine) HCl of 3,4-methylenedioxyethamphetamine MDE (-)- MDE hydrochloride MDE, (+)- MDEA MDEA hydrochloride methylenedioxyethamphetamine methylenedioxyethamphetamine hydrochloride N-ethyl-3,4-methylenedioxyamphetamine N-ethyl-MDA N-MDE |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details


Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

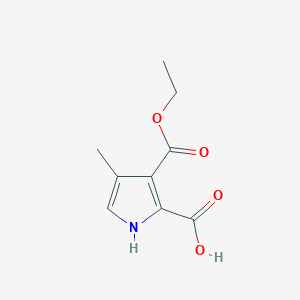
![6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B87261.png)
![Propanenitrile, 3-[(2-hydroxyethyl)(3-methylphenyl)amino]-](/img/structure/B87264.png)
